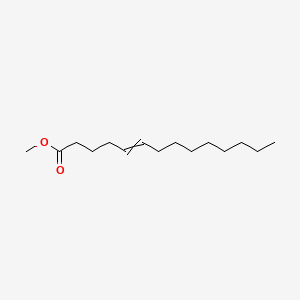

Methyl tetradec-5-enoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Tetrazole Derivatives : Methyl 4-oxo-trans-2-octadecenoate, related to Methyl tetradec-5-enoate, is used in the synthesis of tetrazole derivatives. These derivatives have potential applications in pharmaceuticals and agrochemicals due to their biological activity (Mustafa et al., 1984).

Conversion to α-Bromo 5-Methyl Tetrazoles : Derivatives of fatty alkenoates, similar to this compound, are converted into α-bromo 5-methyl tetrazole derivatives. These compounds have significance in synthetic chemistry and possibly in medicinal applications (Rauf & Parveen, 2004).

Preparation of 4-O-Alkyl Tetramates : Methyl (E)-3-benzyloxy-4-oxobut-2-enoate, a compound related to this compound, is used in the preparation of 4-O-alkyl tetramates. These compounds are important intermediates in organic synthesis, useful for constructing complex molecules (Paintner et al., 2002).

Role in Oxymercuration-Demercuration Reaction : Methyl octadec-cis-10-en-5-ynoate, structurally related to this compound, is studied for its reactivity in oxymercuration-demercuration reactions. This research is relevant to understanding the chemical behavior of unsaturated fatty esters (Lam & Jie, 1976).

Insect Pheromones Synthesis : this compound derivatives are utilized in synthesizing sex attractants for certain Lepidoptera species, demonstrating its importance in the field of entomology and pest control (Dzhemilev et al., 2004).

Ring-Expansion Reactions : Studies involving compounds like methyl 2-bromomethyl-5-oxiranylpent-2-enoate, similar to this compound, focus on ring-expansion reactions. These reactions are fundamental in organic chemistry for creating cyclic compounds with potential pharmaceutical applications (Tokumasu et al., 1998).

Enoate Reductase-Mediated Synthesis : Enoate reductases are used to transform compounds like Methyl (Z)-2-bromocrotonate, related to this compound, into key intermediates for chiral drugs. This showcases its role in the biocatalytic preparation of pharmaceutical ingredients (Brenna et al., 2012).

Propiedades

IUPAC Name |

methyl tetradec-5-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h10-11H,3-9,12-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFYJSDEQGSUTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

![(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1142088.png)

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)